

A Historical Synthesis of Enynes: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 1-Hexen-4-yne

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Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core historical methods for the synthesis of enynes, a fundamental structural motif in organic chemistry with significant applications in pharmaceuticals, natural products, and materials science. This document details the seminal cross-coupling, metathesis, and elimination reactions that have become the bedrock of modern enyne synthesis, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key reaction mechanisms.

Introduction: The Emergence of Foundational Enyne Syntheses

The development of synthetic routes to conjugated enynes has been a pivotal area of research in organic chemistry. These motifs are not only present in numerous biologically active compounds but also serve as versatile intermediates for the construction of more complex molecular architectures.^[1] Historically, the field has been shaped by the advent of powerful transition-metal-catalyzed cross-coupling reactions and metathesis, alongside classical elimination strategies. This guide will focus on the foundational methods that marked significant advancements in the field: Sonogashira coupling, Negishi coupling, Glaser-Hay coupling, enyne metathesis, and dehydrohalogenation reactions.

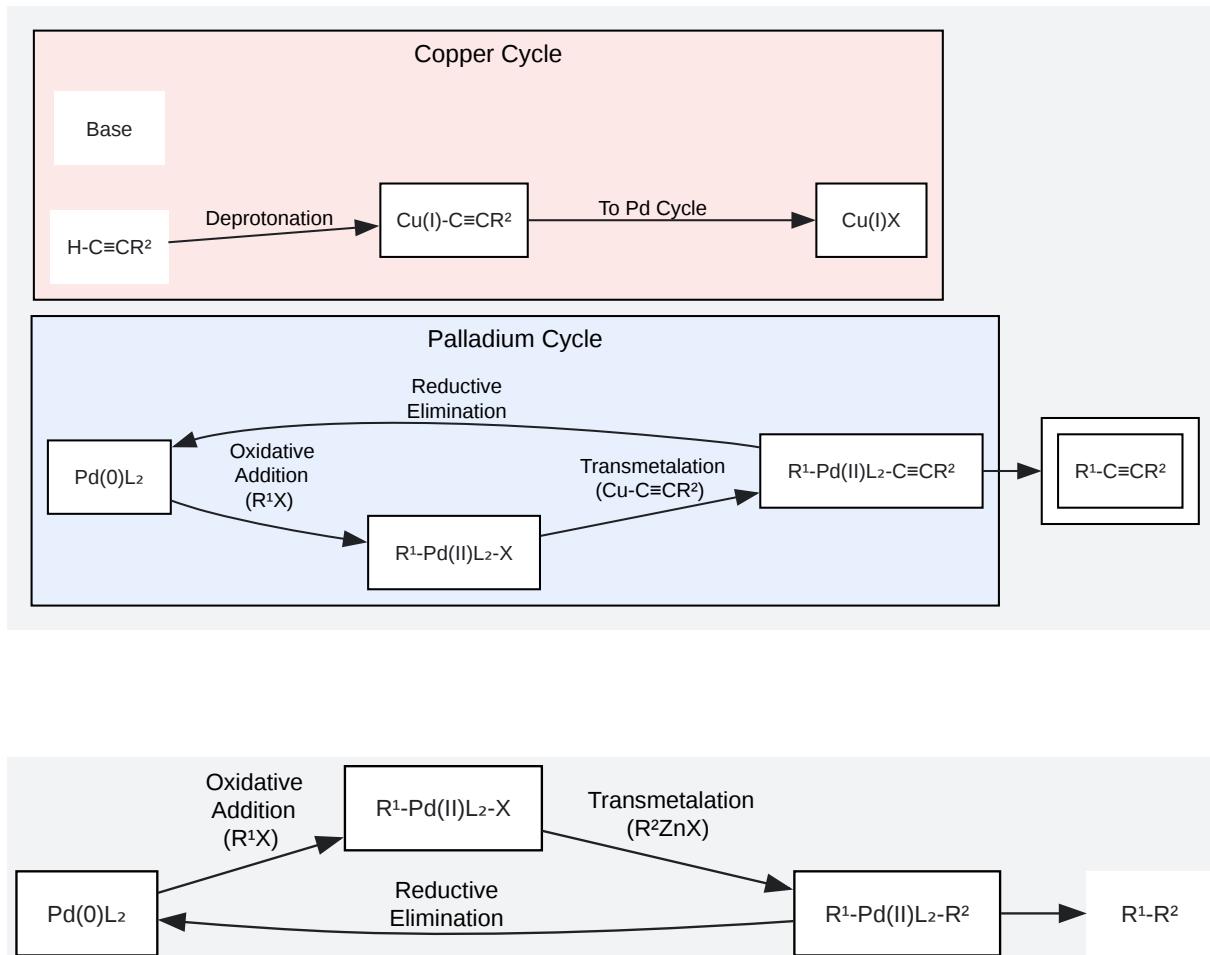
Transition-Metal Catalyzed Cross-Coupling Reactions

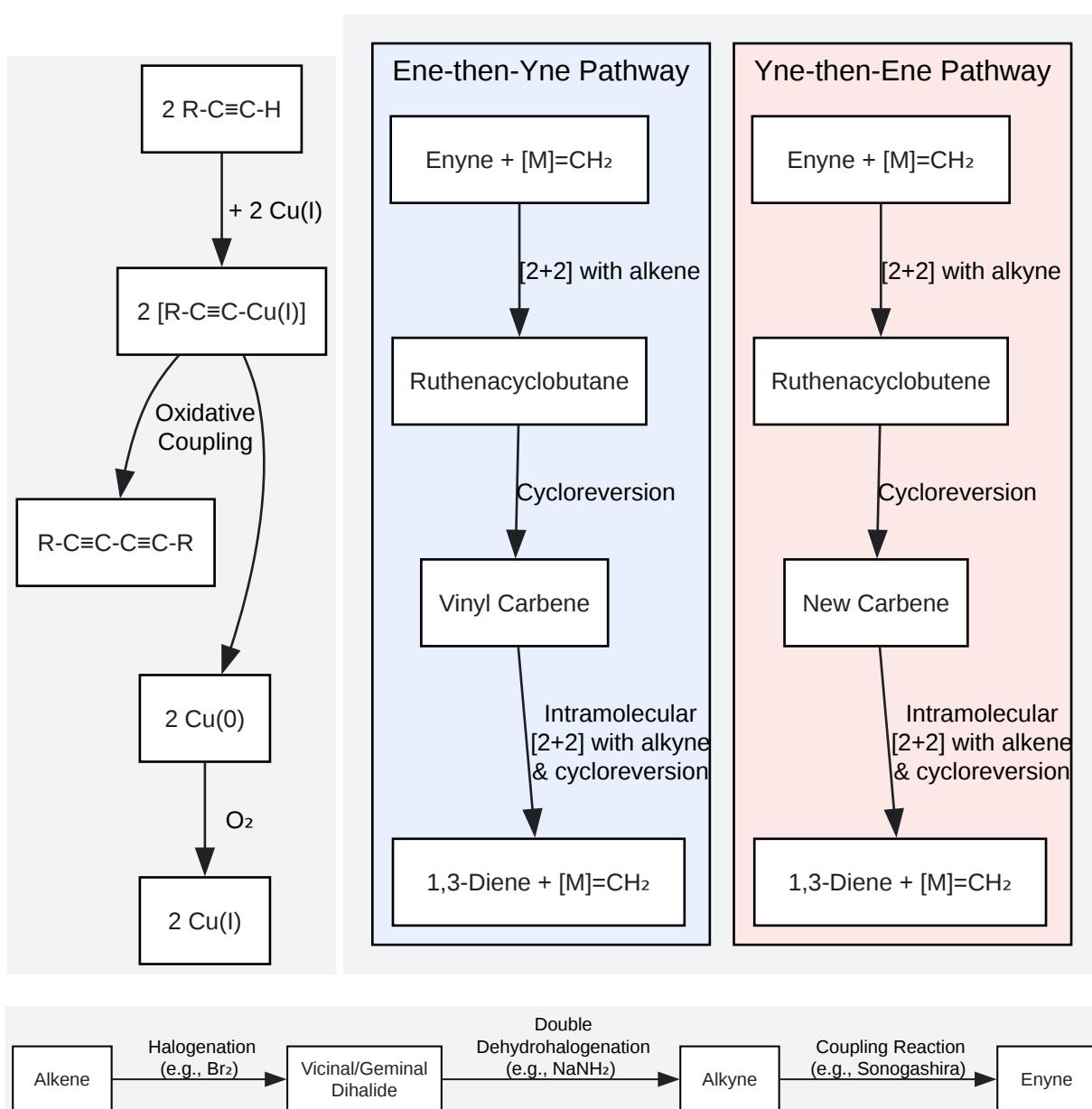
The 1970s witnessed a revolution in carbon-carbon bond formation with the development of palladium-catalyzed cross-coupling reactions. These methods provided unprecedented efficiency and selectivity in the synthesis of conjugated enynes.

The Sonogashira Coupling (1975)

Discovered by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagiwara in 1975, the Sonogashira coupling is a landmark reaction that couples terminal alkynes with aryl or vinyl halides.^{[1][2][3]} The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, and it can be carried out under mild conditions, often at room temperature.^{[4][5]}

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl/vinyl halide and the reductive elimination of the enyne product, while the copper co-catalyst activates the terminal alkyne.





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